![molecular formula C11H20N2O4 B1373961 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid CAS No. 851882-93-4](/img/structure/B1373961.png)

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid

概要

説明

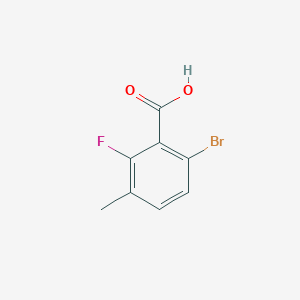

“4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid” is a compound that contains a piperazine ring, which is a heterocyclic amine with two nitrogen atoms . The compound also contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis .

Synthesis Analysis

A class of nitrogenous compounds containing a similar structure has been synthesized. Their structures were confirmed by infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS) .

Molecular Structure Analysis

The single crystal of a similar compound was detected by X-ray diffraction. The optimal molecular structure was determined by density functional theory (DFT) calculation and compared with the X-ray diffraction value .

Chemical Reactions Analysis

The compound can be involved in various chemical reactions. For instance, it can be used in the synthesis of modified recombinant proteins and in strategies that introduce new chemical functionalities into proteins .

Physical And Chemical Properties Analysis

科学的研究の応用

Synthesis of Enantiomerically Pure Compounds : Zimmermann and Seebach (1987) describe the use of 2-(tert-butyl)dioxolanones, among other compounds, in the synthesis of enantiomerically pure compounds. These compounds can be converted to chiral derivatives of pyruvic acid and other acids, illustrating their use in preparing stereochemically defined molecules (Zimmermann & Seebach, 1987).

Dynamic Kinetic Resolution : Kubo et al. (1997) developed a method for stereoselective carbon−carbon bond formation using tert-butyl (4S)-1-methyl-2-oxoimidazolidine-4-carboxylate as a chiral auxiliary. This method highlights the role of such compounds in creating biologically active compounds (Kubo, Kubota, Takahashi, & Nunami, 1997).

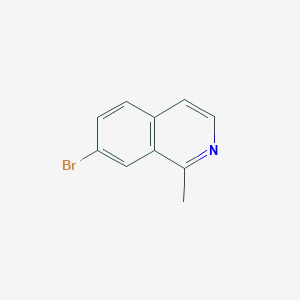

Use as a Tert-Butoxycarbonylation Reagent : Saito, Ouchi, and Takahata (2006) discuss the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline as a tert-butoxycarbonylation reagent, showing its utility in chemoselective reactions (Saito, Ouchi, & Takahata, 2006).

Synthesis of Nootropic Agents : Valenta et al. (1994) utilized similar compounds in the synthesis of nootropic agents, emphasizing their role in drug development (Valenta, Urban, Taimr, & Polívka, 1994).

C-Alkylation of Peptides : Matt and Seebach (1998) explored the C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues using N-(tert-butoxy)carbonyl-protected peptides, demonstrating the compound's role in peptide modification (Matt & Seebach, 1998).

Synthesis of Dipeptide 4-Nitroanilides : Schutkowski, Mrestani-Klaus, and Neubert (2009) prepared a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, illustrating the utility of these compounds in peptide chemistry (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Synthesis of Polyamides : Hsiao, Yang, and Chen (2000) synthesized polyamides using a compound derived from 4-tert-butylcatechol, showing the application of such compounds in polymer chemistry (Hsiao, Yang, & Chen, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

作用機序

Target of Action

The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group for amines in organic synthesis .

Mode of Action

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group protects the amine from unwanted reactions during synthesis, and can be removed later under acidic conditions .

Biochemical Pathways

The protection and deprotection of amines by the boc group can play a crucial role in the synthesis of complex organic molecules, including pharmaceuticals .

Result of Action

The use of the boc group for amine protection is a key step in many organic synthesis processes .

Action Environment

The action of 4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid, like many other organic compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other reactive species . For instance, the addition and removal of the BOC group are carried out under specific conditions of temperature and pH .

生化学分析

Biochemical Properties

4-[(Tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including proteases and peptidases, due to its structural resemblance to peptide substrates. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during synthesis and allowing for selective deprotection under specific conditions . The interactions between this compound and enzymes are typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Boc group can be selectively removed under acidic conditions, exposing the active site of the molecule for interaction with target enzymes or receptors . This deprotection mechanism is crucial for the compound’s activity, as it allows for precise control over its biochemical interactions. Furthermore, this compound can act as an enzyme inhibitor or activator, depending on the context of its use, by binding to the active site or allosteric sites of enzymes and altering their activity.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis, leading to the gradual loss of the Boc protective group and subsequent changes in its biochemical activity . Long-term studies have shown that the compound remains relatively stable under controlled conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental setup.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects, such as oxidative stress and inflammation . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing significant harm to the organism.

特性

IUPAC Name |

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZNEKDBBGXKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

851882-93-4 | |

| Record name | 4-[(tert-butoxy)carbonyl]-1-methylpiperazine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)

![1-Propanamine, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B1373897.png)